molecular formula C7H9NO2 B3135800 5-Amino-2-(hydroxymethyl)phenol CAS No. 40463-78-3

5-Amino-2-(hydroxymethyl)phenol

Cat. No.: B3135800
CAS No.: 40463-78-3
M. Wt: 139.15 g/mol
InChI Key: HDEZKWUFSMWOCB-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H9NO2. It is also known by other names such as 4-amino-2-hydroxy-benzyl alcohol. This compound consists of a phenol group with an amino group and a hydroxymethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)phenol can be achieved through various synthetic routes. One common method involves the reduction of 5-nitro-2-(hydroxymethyl)phenol using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another approach is the catalytic hydrogenation of 5-nitro-2-(hydroxymethyl)phenol using a palladium catalyst (Pd/C) under hydrogen gas (H2) atmosphere.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitro group in 5-nitro-2-(hydroxymethyl)phenol can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The amino group can undergo electrophilic aromatic substitution reactions with halogens, sulfonyl chlorides, or acyl chlorides to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), palladium on carbon (Pd/C) catalyst

    Substitution: Halogens, sulfonyl chlorides, acyl chlorides

Major Products Formed

    Oxidation: Quinones

    Reduction: this compound

    Substitution: Substituted derivatives of this compound

Scientific Research Applications

5-Amino-2-(hydroxymethyl)phenol serves as a key intermediate in the synthesis of complex molecules. It has been utilized in the concise stereospecific synthesis of repinotan (BAY×3702), a potent 5-hydroxytryptamine (5-HT1A) antagonist, showcasing its role in the development of therapeutic agents. Studies on derivatives and related compounds of this compound have shown significant biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. For instance, Schiff bases derived from 2-aminophenol have exhibited potent antioxidant and lipoxygenase inhibition activities, alongside excellent antimicrobial activities against various bacteria.

For example, aluminum complexes bearing bidentate (aminomethyl)phenolate ligands have been shown to catalyze the conversion of monosaccharides into 5-(hydroxymethyl)furfural (HMF) in ionic liquids, indicating its utility in biofuel production and as a platform chemical for generating bio-based chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methoxyphenol
  • 5-Amino-2-methylphenol
  • 4-Amino-2-hydroxy-benzyl alcohol

Comparison

5-Amino-2-(hydroxymethyl)phenol is unique due to the presence of both an amino group and a hydroxymethyl group attached to the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of complex molecules. In comparison, similar compounds like 5-Amino-2-methoxyphenol and 5-Amino-2-methylphenol may have different reactivity and applications due to variations in their functional groups.

Properties

IUPAC Name

5-amino-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEZKWUFSMWOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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